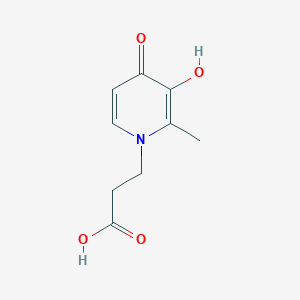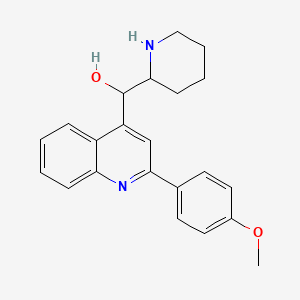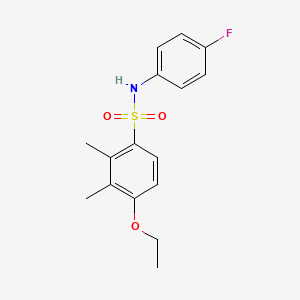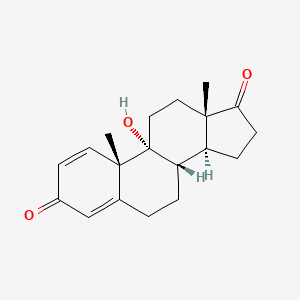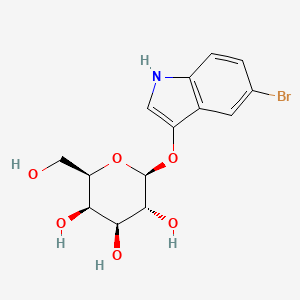
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE
Overview
Description
5-Bromo-3-indolyl beta-D-galactopyranoside , commonly known as X-Gal , is a chromogenic substrate used to detect the activity of beta-galactosidase . When this enzyme cleaves X-Gal, it produces an insoluble blue precipitate. X-Gal is widely employed in molecular biology and cloning applications, particularly for identifying lac+ bacterial colonies .
Synthesis Analysis
The synthesis of X-Gal involves the reaction of 3-indolyl-beta-D-galactopyranoside with bromine . The bromination occurs at the 5-position of the indole ring, resulting in the formation of 5-bromo-3-indolyl beta-D-galactopyranoside .
Molecular Structure Analysis
The molecular formula of X-Gal is C14H16BrNO6 , with a molecular weight of 374.18 g/mol . Its chemical structure consists of an indole ring linked to a galactopyranoside moiety. The bromine atom is attached to the 5-position of the indole ring .
Chemical Reactions Analysis
X-Gal serves as a substrate for beta-galactosidase , an enzyme commonly found in lac operon systems. When beta-galactosidase acts on X-Gal, it hydrolyzes the glycosidic bond between the galactopyranoside and the indole ring. This results in the release of galactose and the formation of an insoluble blue product (indigo-blue chromophore) .
Physical And Chemical Properties Analysis
Scientific Research Applications
“5-Bromo-3-indolyl-beta-D-galactopyranoside” is an α-galactosidase substrate . It is converted to an insoluble indigo-blue chromophore, which is darker than that released by X-GAL . Here are some of its applications:
-
Lac Gene Detection Systems
- Application : It is used in Lac gene detection systems .
- Method : In these systems, the substrate is introduced to a sample containing the Lac gene. If the gene is present, it will produce β-galactosidase, which will then interact with the substrate to produce an indigo-blue chromophore .
- Results : The presence of the blue chromophore indicates the presence of the Lac gene .
-
Immunoblotting
- Application : It is used in immunoblotting applications .
- Method : In immunoblotting, the substrate is used to detect the presence of specific proteins. The substrate is added to a sample, and if the target protein is present, it will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of the target protein .
-
Immunocytochemical Applications
- Application : It is used in immunocytochemical applications .
- Method : In these applications, the substrate is used to detect the presence of specific proteins in cells. The substrate is added to a sample of cells, and if the target protein is present, it will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of the target protein in the cells .
-
Histological Applications
- Application : It is used in histological applications .
- Method : In these applications, the substrate is used to detect the presence of specific proteins in tissue samples. The substrate is added to a tissue sample, and if the target protein is present, it will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of the target protein in the tissue sample .
-
Identification of lac- (+) bacterial colonies
- Application : It is used as a chromogenic substrate that is suitable for identification of lac- (+) bacterial colonies .
- Method : In this application, the substrate is added to a bacterial culture. If the bacteria are lac- (+), they will produce β-galactosidase, which will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of lac- (+) bacterial colonies .
-
Confirmation of Transduction
- Application : It has been used to confirm transduction of Caki-2/LacZ clones .
- Method : In this application, the substrate is added to a sample containing Caki-2/LacZ clones. If the clones have been successfully transduced, they will produce β-galactosidase, which will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates successful transduction of the Caki-2/LacZ clones .
-
Enzyme-Linked Immunosorbent Assays (ELISAs)
- Application : It is used in conjunction with glycosidase-conjugated secondary detection reagents in enzyme-linked immunosorbent assays (ELISAs) .
- Method : In ELISAs, the substrate is added to a sample containing the target antigen. If the antigen is present, it will be bound by the primary antibody, and then by the glycosidase-conjugated secondary antibody. The glycosidase will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of the target antigen .
-
Molecular Biology Applications
- Application : It is used for numerous molecular biology applications, including detection of lacZ activity in cells and tissues .
- Method : In these applications, the substrate is added to a sample of cells or tissues. If the lacZ gene is present, it will produce β-galactosidase, which will interact with the substrate to produce a blue color .
- Results : The appearance of the blue color indicates the presence of the lacZ gene .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3R,4S,5R,6R)-2-[(5-bromo-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11+,12+,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LINMATFDVHBYOS-MBJXGIAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-BROMO-3-INDOLYL-beta-D-GALACTOPYRANOSIDE | |
CAS RN |
97753-82-7 | |
| Record name | 5-Bromo-3-indolyl-beta-galactoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097753827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



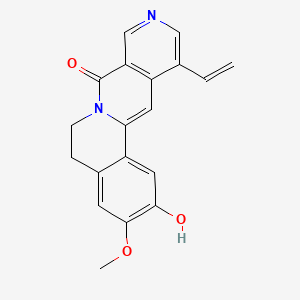
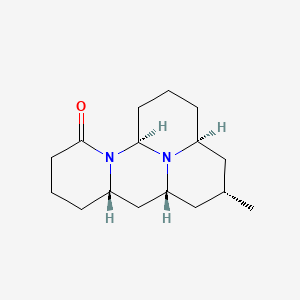
![4-[(3S)-3-(4-hydroxyphenyl)penta-1,4-dienyl]phenol](/img/structure/B1211192.png)
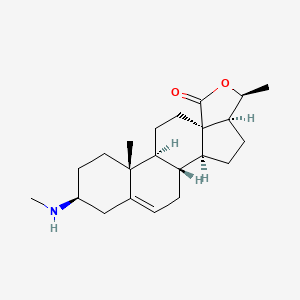
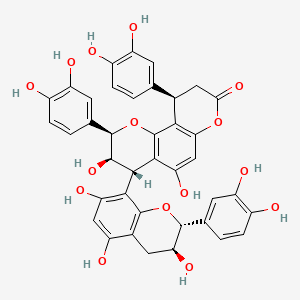
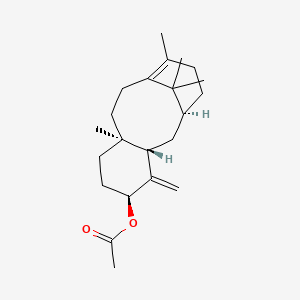
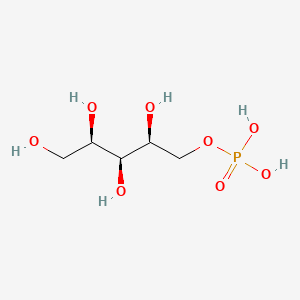
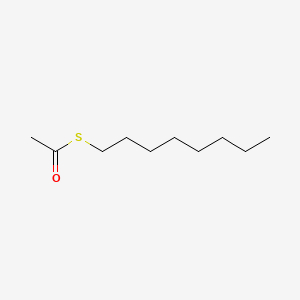
![3-[2-(4-fluorophenyl)-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl]propanoic acid ethyl ester](/img/structure/B1211201.png)
![4-[[(4-Acetyloxy-3-methoxyphenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1211202.png)
